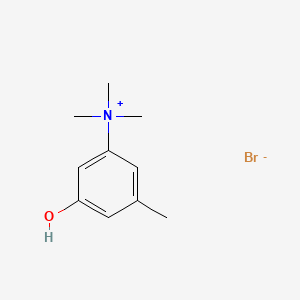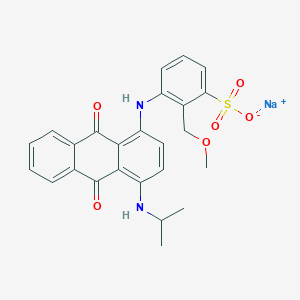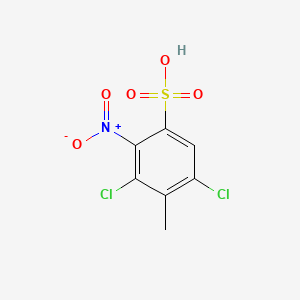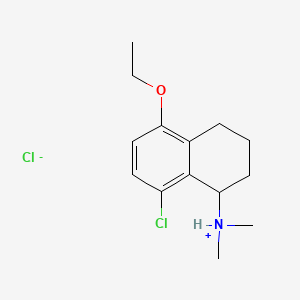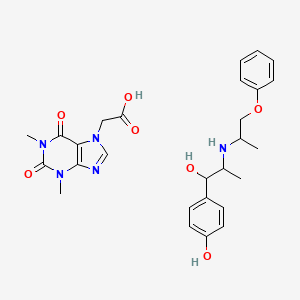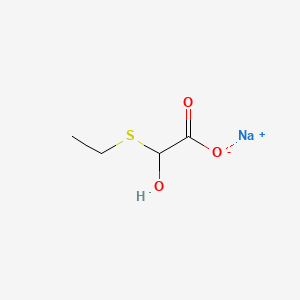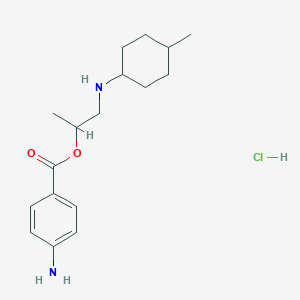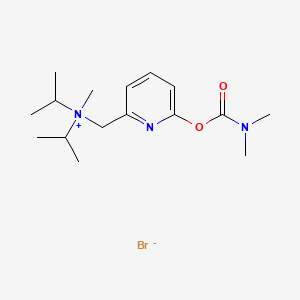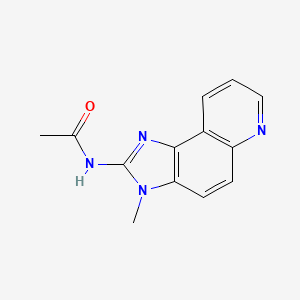![molecular formula C10H17NO5 B13765228 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate CAS No. 7146-55-6](/img/structure/B13765228.png)
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate, also known as aurantiamide acetate, is an organic compound with the molecular formula C27H28N2O4 and a molecular weight of 444.52 g/mol . This compound is known for its biological activity, particularly as a selective and orally active cathepsin inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity, particularly its role as a cathepsin inhibitor.
Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and light-sensitive materials.
Mécanisme D'action
The mechanism of action of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves its inhibition of cathepsin enzymes, particularly cathepsin L and cathepsin B. The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its biological effects. This inhibition is significant in reducing inflammation and other related biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzoylphenylalanylphenylalinol acetate
- Asperglaucide
- Tifentai
Uniqueness
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate is unique due to its specific inhibitory activity against cathepsin enzymes and its potential therapeutic applications in inflammatory diseases. Its structural features and biological activity distinguish it from other similar compounds .
Propriétés
| 7146-55-6 | |
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-(2-acetyloxypropanoylamino)propyl acetate |
InChI |
InChI=1S/C10H17NO5/c1-7(16-9(3)13)10(14)11-5-4-6-15-8(2)12/h7H,4-6H2,1-3H3,(H,11,14) |
Clé InChI |
MVKFJMCXYGVPJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCCOC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
